1-Methyl-1H-imidazole-4-carbonitrile
Overview
Description
1-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3. It is a derivative of imidazole, featuring a nitrile group (-CN) at the fourth position and a methyl group (-CH3) at the first position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazole-4-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a broad range of biological activities . The specific effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-imidazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes often involves the binding of this compound to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential impact on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function, indicating its potential for both therapeutic and toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic effects can be observed, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage considerations in the application of this compound in research and therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can modulate its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects. For instance, localization to the mitochondria can affect cellular energy metabolism, while localization to the nucleus can influence gene expression and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under controlled conditions can yield the desired imidazole derivative . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products:
- Substituted imidazole derivatives.
- Complex heterocyclic compounds.
- Amino-imidazole derivatives.
Scientific Research Applications
1-Methyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanoimidazole: Lacks the methyl group, which can influence its solubility and reactivity.
2-Methyl-1H-imidazole-4-carbonitrile: Similar structure but with the methyl group at the second position, affecting its chemical properties.
Uniqueness: 1-Methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both a nitrile and a methyl group, which confer distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
1-methylimidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKVILSENFFPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383547 | |
Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-69-5 | |
Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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